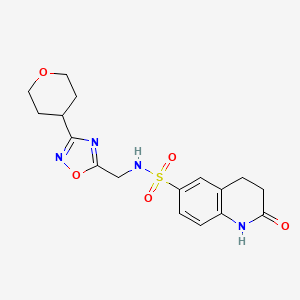![molecular formula C17H19ClN2O B2726050 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide CAS No. 15143-43-8](/img/structure/B2726050.png)
2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide” is a complex organic molecule that contains several functional groups including an acetamide group, a phenylamino group, and a chloro group. These functional groups could potentially give the compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group, phenylamino group, and chloro group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the chloro group could potentially undergo nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Precursors Research into derivatives of similar chemical structures focuses on synthesizing new compounds with potential therapeutic benefits. For example, derivatives of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide were synthesized to study their pKa values, indicating research into novel drug precursors with specific physicochemical properties (Duran & Canbaz, 2013). Such studies are crucial for developing compounds with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.
Antiviral and Antiapoptotic Effects Compounds with structures similar to 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide have been evaluated for their therapeutic efficacy against viral infections. A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and improved survival rates in virus-infected mice, suggesting potential applications in treating viral diseases (Ghosh et al., 2008).
Metabolic Studies Investigations into the metabolism of chloroacetamide herbicides in liver microsomes of humans and rats provide insights into the metabolic pathways of similar compounds, which could be essential for understanding their biotransformation and potential toxicological effects (Coleman et al., 2000). This research is vital for drug development and safety assessment.
Anticancer Activities The synthesis of acetamide derivatives and their testing against various cancer cell lines reveal the potential anticancer activities of these compounds. Some derivatives exhibited significant activity against melanoma-type cell lines, suggesting that similar structures might be explored for their anticancer properties (Duran & Demirayak, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-chloro-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)20(17(21)12-18)16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBONXHKIHFYZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile](/img/structure/B2725969.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide](/img/structure/B2725972.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B2725975.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2725976.png)
![2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2725977.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725978.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2725981.png)

![3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide](/img/structure/B2725983.png)


